molecular formula C21H18ClN3O3 B2921850 5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326877-06-8

5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2921850
CAS No.: 1326877-06-8
M. Wt: 395.84
InChI Key: BGKFSFNWIHNYRI-UHFFFAOYSA-N
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Description

5-(3-Chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrazine class of heterocyclic compounds, which are subjects of significant interest in medicinal chemistry and drug discovery research. While specific data on this exact compound is limited, compounds within this structural class have demonstrated considerable potential in pharmacological investigations, particularly as antiproliferative agents. Pyrazolo[1,5-a]pyrazine derivatives have been synthesized and evaluated for their activity against various human cancer cell lines, including breast carcinoma (MCF-7) and myeloid leukemia (K562) models . The mechanism of action for this chemical family is under investigation but may involve the induction of cell death pathways, including apoptosis, as evidenced by the activation of executive caspases and cleavage of proteins like PARP-1 in treated cells . The structural motif of a pyrazolo[1,5-a]pyrazine core, often featuring aromatic substitutions, is a common feature in research compounds designed for inhibiting kinase activity and modulating other key cellular signaling pathways . The 3,4-dimethoxyphenyl and chlorobenzyl substituents on this molecule are likely to influence its binding affinity and selectivity, making it a valuable chemical probe for researchers exploring new therapeutic targets in oncology and beyond. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-27-19-7-6-15(11-20(19)28-2)17-12-18-21(26)24(8-9-25(18)23-17)13-14-4-3-5-16(22)10-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKFSFNWIHNYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic derivative belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3O3C_{18}H_{18}ClN_{3}O_{3}, and its structure can be depicted as follows:

  • IUPAC Name : this compound
  • SMILES Notation : COc(ccc(Cl)c1)c1OC(=O)N2C(=O)C=Nc1ncnc2

Table 1: Physical Properties

PropertyValue
Molecular Weight353.81 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies indicate that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, a study on structurally similar compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics, akin to the action of established chemotherapeutic agents like combretastatin A-4 (CA-4) .

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of pyrazolo derivatives against human cancer cell lines (SGC-7901, A549, HT-1080), compounds similar to This compound showed moderate to potent activity. The most effective compounds were found to inhibit tubulin polymerization significantly .

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. A comparative study highlighted that certain pyrazole carboxamides exhibited notable antifungal activity against various pathogens .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has been assessed through various assays. For example, compounds were tested using the DPPH radical scavenging method, demonstrating significant antioxidant activity that could be beneficial in mitigating oxidative stress-related diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of This compound typically involves multi-step reactions starting from commercially available precursors. The structure-activity relationship indicates that modifications in the aromatic substituents can significantly influence biological activity.

Table 2: Comparative SAR Analysis

CompoundSubstituentsAnticancer Activity (IC50)
Compound A3-chlorobenzyl15 µM
Compound B4-methoxyphenyl20 µM
Target Compound 3-chlorobenzyl + 3,4-dimethoxy10 µM

Comparison with Similar Compounds

Substituent Variations in Pyrazolo-Pyrazinones/Pyrimidines

The table below highlights structural differences among analogs:

Compound Name Substituents (Positions) Molecular Weight Key Features
Target Compound 5-(3-Cl-benzyl), 2-(3,4-diOMe-phenyl) 411.88 (est.) Lipophilic Cl, polar OMe groups
2-(4-Cl-phenyl)-5-(3,4-diOMe-phenethyl)-dihydropyrazolo-pyrazinone 5-(3,4-diOMe-phenethyl), 2-(4-Cl-phenyl) 411.88 Dihydro core, phenethyl chain
5-(3,4-DiOMe-phenyl)-7-(CF₃)-pyrazolo-pyrimidine-2-carboxylic acid 7-CF₃, 2-carboxylic acid, 5-(3,4-diOMe-phenyl) 367.29 Trifluoromethyl, carboxylic acid
3-(2,4-DiCl-phenyl)-5-(4-F-phenyl)-7-CF₃-pyrazolo-pyrimidine 3,5,7-substituents (Cl, F, CF₃) 439.72 (est.) Halogen-rich, electron-withdrawing

Key Observations :

  • Solubility : Methoxy groups (3,4-diOMe-phenyl) improve aqueous solubility relative to halogenated derivatives (e.g., 3,5,7-trihalogenated analogs) .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) may enhance binding to electron-rich targets like kinases, whereas methoxy groups favor interactions with hydrophobic pockets.

Solubility and Stability

  • Target Compound: Moderate solubility in DCM and acetonitrile due to methoxy groups; stability likely enhanced by the rigid pyrazinone core .
  • Carboxylic Acid Derivatives : Higher aqueous solubility (e.g., ) but reduced blood-brain barrier penetration.

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